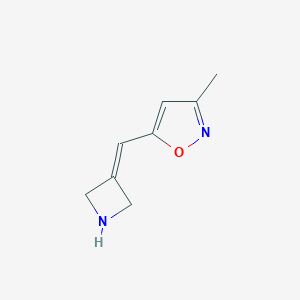
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, also known as AMIM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to interact with certain enzymes and receptors in cells, leading to changes in their activity and downstream effects.
Effets Biochimiques Et Physiologiques
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to have a range of biochemical and physiological effects, depending on the specific context and application. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides in Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the release of neurotransmitters and affect neuronal activity. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used to synthesize materials with unique optical and electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and well-characterized properties. However, there are also some limitations to its use, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, including the development of more efficient synthesis methods, the investigation of its potential applications in new fields of research, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new derivatives and analogs of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole may lead to the discovery of compounds with even more potent and selective effects.
Méthodes De Synthèse
The synthesis of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole involves the reaction of 3-methylisoxazole with azetidine-3-carboxaldehyde in the presence of a catalyst. This process results in the formation of a yellow solid, which can be purified through recrystallization.
Propriétés
Numéro CAS |
186964-03-4 |
|---|---|
Nom du produit |
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-(azetidin-3-ylidenemethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-6-2-8(11-10-6)3-7-4-9-5-7/h2-3,9H,4-5H2,1H3 |
Clé InChI |
JTEYXSGSTFBVKN-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C=C2CNC2 |
SMILES canonique |
CC1=NOC(=C1)C=C2CNC2 |
Synonymes |
Isoxazole, 5-(3-azetidinylidenemethyl)-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



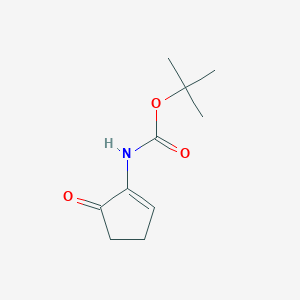

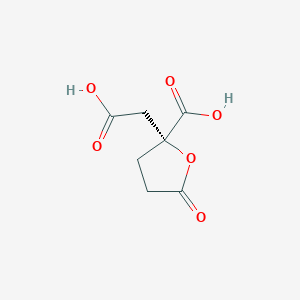
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
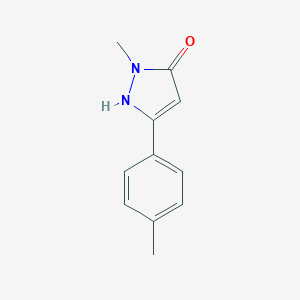
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
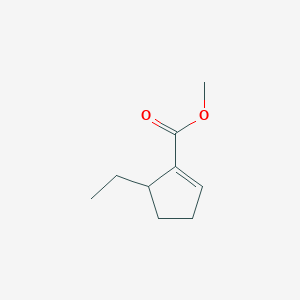
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
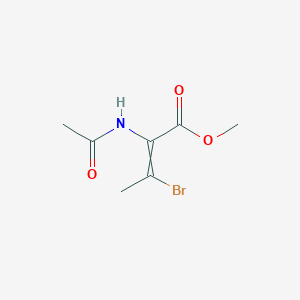
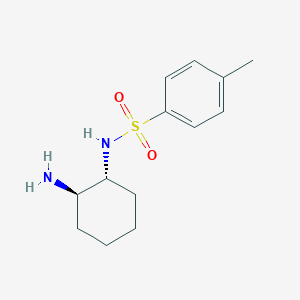
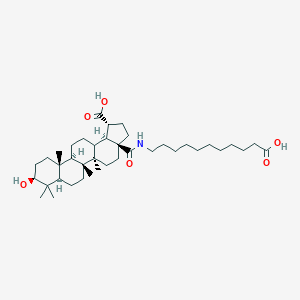
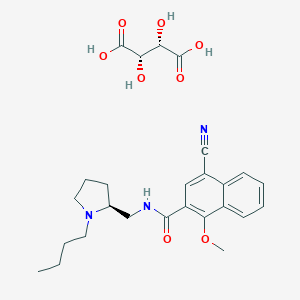
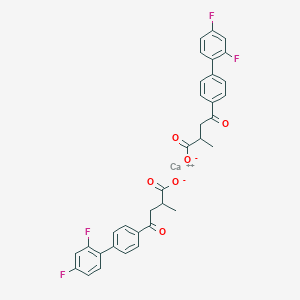
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)